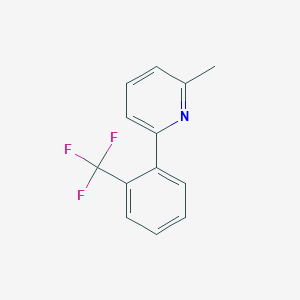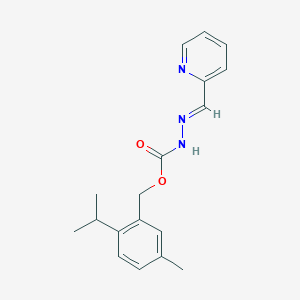![molecular formula C18H13BrO4S B14147765 5-[(4-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione CAS No. 89227-01-0](/img/structure/B14147765.png)
5-[(4-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a naphthalene core substituted with bromophenyl and sulfanyl groups, along with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dimethoxynaphthalene-1,4-dione.
Bromination: The naphthalene core is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Thioether Formation: The brominated intermediate is then reacted with a thiol compound, such as 4-bromothiophenol, under basic conditions to form the sulfanyl linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-[(4-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its anticancer and antimicrobial properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(4-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione involves its interaction with molecular targets in biological systems. The bromophenyl and sulfanyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but its structure suggests it could interfere with cellular processes such as signal transduction or DNA replication.
Comparison with Similar Compounds
Similar Compounds
5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine: Another compound with a bromophenyl and sulfanyl group, but with a thiazole core.
4-[(4-Bromophenyl)sulfanyl]phenyl derivatives: Compounds with similar substituents but different core structures.
Uniqueness
5-[(4-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione is unique due to its naphthalene core combined with bromophenyl and sulfanyl groups. This combination provides distinct electronic and steric properties, making it valuable for specific applications in synthetic and medicinal chemistry.
Properties
CAS No. |
89227-01-0 |
|---|---|
Molecular Formula |
C18H13BrO4S |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)sulfanyl-2,3-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C18H13BrO4S/c1-22-17-15(20)12-4-3-5-13(14(12)16(21)18(17)23-2)24-11-8-6-10(19)7-9-11/h3-9H,1-2H3 |
InChI Key |
XKTCCAZPJDUWRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC=C2SC3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide](/img/structure/B14147688.png)

![[2-Oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14147699.png)
![N~1~-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14147700.png)
![7-bromo-4-isobutyryl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14147708.png)
![[Dichloro(phenyl)methyl]carbonimidoyl](/img/structure/B14147712.png)
![2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B14147716.png)


![1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(4-fluorobenzyl)methanamine](/img/structure/B14147746.png)



![(5E)-5-({[3-(dimethylamino)propyl]amino}methylidene)-6-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14147758.png)
